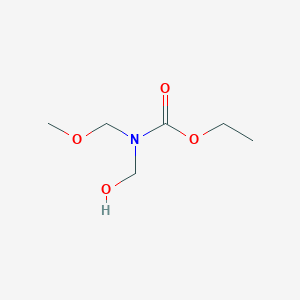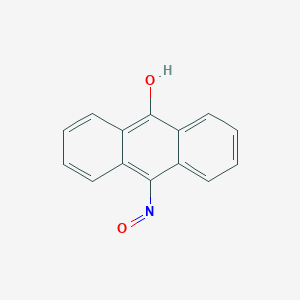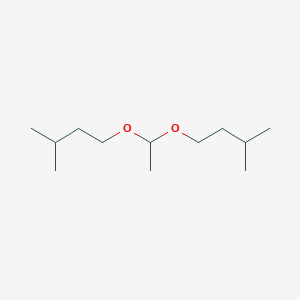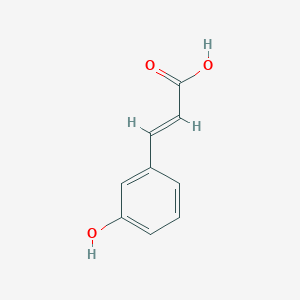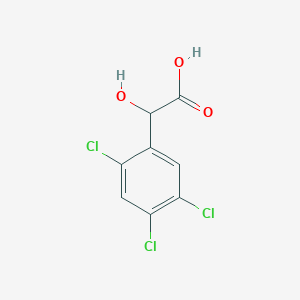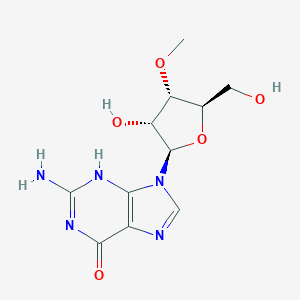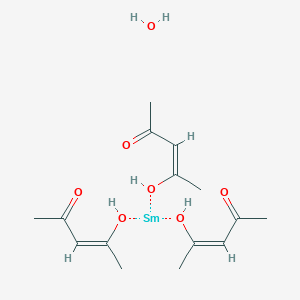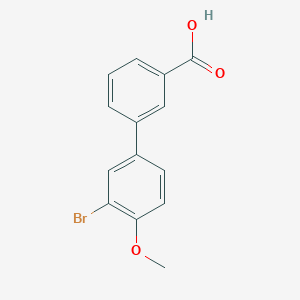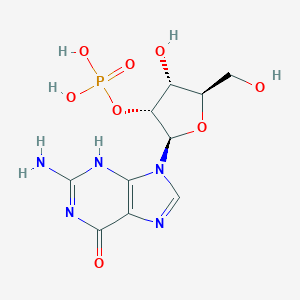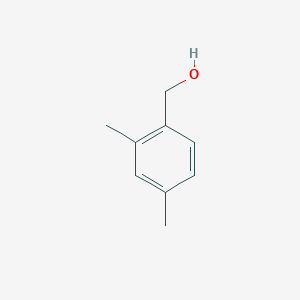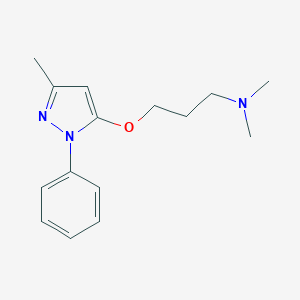
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole, commonly known as DMPA, is a synthetic compound that belongs to the class of pyrazole derivatives. DMPA is widely used in scientific research for its unique biochemical and physiological effects.
Mécanisme D'action
DMPA exerts its pharmacological effects by binding to and inhibiting the activity of GPR18 and GPR55. GPR18 is expressed in various immune cells, including T cells, B cells, and monocytes, and plays a role in the regulation of immune function and inflammation. GPR55 is expressed in various tissues, including the brain, immune cells, and cancer cells, and has been implicated in the regulation of pain, inflammation, and cancer.
Effets Biochimiques Et Physiologiques
DMPA has been shown to modulate various biochemical and physiological processes, including immune function, inflammation, pain, and cancer. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in the treatment of autoimmune diseases and inflammatory disorders. DMPA has also been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMPA is a useful pharmacological tool for investigating the role of GPR18 and GPR55 in various physiological and pathological processes. DMPA is a selective antagonist of GPR18 and GPR55, which allows for the specific inhibition of these receptors without affecting other GPCRs. However, DMPA has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the use of DMPA in scientific research. One potential application is in the development of novel therapeutics for autoimmune diseases and inflammatory disorders. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in these conditions. Another potential application is in the development of anticancer therapies. DMPA has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. Finally, further research is needed to elucidate the precise mechanisms of action of DMPA and its potential interactions with other GPCRs.
Méthodes De Synthèse
DMPA can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction yields DMPA as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
DMPA has been widely used in scientific research as a pharmacological tool to investigate the role of G protein-coupled receptors (GPCRs) in various physiological and pathological processes. DMPA is a selective antagonist of the G protein-coupled receptor 18 (GPR18), which has been implicated in the regulation of immune function, inflammation, and cancer. DMPA has also been used to study the role of GPR55, another GPCR that is involved in the regulation of pain, inflammation, and cancer.
Propriétés
Numéro CAS |
15083-53-1 |
|---|---|
Nom du produit |
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole |
Formule moléculaire |
C15H21N3O |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C15H21N3O/c1-13-12-15(19-11-7-10-17(2)3)18(16-13)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Clé InChI |
BIWPDVUYEQYUMI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





